6-((3,4-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane
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Overview
Description
6-((3,4-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of a sulfonyl group attached to a dimethylphenyl ring, along with a difluoro-substituted azaspiro backbone. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3,4-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[25]octane typically involves multiple steps, starting from readily available precursorsFor instance, the use of palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling, can be employed to introduce the sulfonyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the selection of appropriate solvents and catalysts is crucial to minimize by-products and achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
6-((3,4-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the difluoro groups, potentially leading to the formation of mono-fluoro or non-fluorinated analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of analogs.
Scientific Research Applications
6-((3,4-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in biochemical assays and studies.
Industry: Used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which 6-((3,4-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane exerts its effects involves interactions with specific molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the difluoro groups can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6-((3,4-Dimethylphenyl)sulfonyl)-1-fluoro-6-azaspiro[2.5]octane: A mono-fluorinated analog with similar structural features.
6-((3,4-Dimethylphenyl)sulfonyl)-6-azaspiro[2.5]octane: A non-fluorinated analog that lacks the difluoro groups.
Uniqueness
The presence of both sulfonyl and difluoro groups in 6-((3,4-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane imparts unique chemical properties, such as enhanced stability and reactivity. These features distinguish it from its analogs and make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)sulfonyl-2,2-difluoro-6-azaspiro[2.5]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO2S/c1-11-3-4-13(9-12(11)2)21(19,20)18-7-5-14(6-8-18)10-15(14,16)17/h3-4,9H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJDLANXOKAVLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)CC3(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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